molecular formula C15H17NO3S2 B5231489 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5231489
M. Wt: 323.4 g/mol
InChI Key: BJAXERUCTBSFNR-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as DMEDT, is a thiazolidinone derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one may act through the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In cancer cells, 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of oncogenes. In diabetic mice, 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity, reduce blood glucose levels, and increase the expression of insulin signaling proteins. In inflammation models, 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential therapeutic applications in various diseases. 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have anti-cancer, anti-diabetic, and anti-inflammatory properties, making it a promising candidate for drug development. However, one limitation of using 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one and its mechanism of action.

Future Directions

There are several future directions for the research on 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate the mechanism of action of 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. Understanding the mechanism of action will provide insights into the biochemical and physiological effects of 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one and its potential therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. This will provide information on the absorption, distribution, metabolism, and excretion of 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, as well as its therapeutic dose and toxicity. Finally, future research can focus on the development of 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one derivatives with improved efficacy and selectivity for specific diseases.

Synthesis Methods

5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step reaction. The first step involves the condensation of 2-methyl-4,5-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of piperidine to form 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethylrhodanine. This intermediate is then reacted with thioacetic acid to form the final product, 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one.

Scientific Research Applications

5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells through the induction of apoptosis. In diabetes research, 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.

properties

IUPAC Name

(5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S2/c1-5-16-14(17)13(21-15(16)20)8-10-7-12(19-4)11(18-3)6-9(10)2/h6-8H,5H2,1-4H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAXERUCTBSFNR-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2C)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2C)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

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